4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride
Description
4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride is a pyrazole-derived aromatic amine featuring a 3,5-dimethyl-substituted pyrazole ring linked to a 3-methoxy-aniline moiety, with the amine group protonated as a hydrochloride salt. Its hydrochloride form enhances aqueous solubility, making it suitable for biological studies.
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-3-methoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-8-6-9(2)15(14-8)11-5-4-10(13)7-12(11)16-3;/h4-7H,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHSADODVJCPKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)N)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185293-65-5 | |
| Record name | Benzenamine, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185293-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Route
The general preparation involves:
- Synthesis of 4-(3,5-dimethylpyrazol-1-yl)-3-methoxyaniline as the parent amine,
- Followed by conversion to the hydrochloride salt.
The starting material, 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, is prepared by nucleophilic aromatic substitution or palladium-catalyzed coupling reactions between 3-methoxyaniline derivatives and 3,5-dimethylpyrazole or its precursors.
Specific Preparation from Literature and Patents
A key patent (CN103232389A) describes a related preparation method for intermediates involving chloromethyl derivatives of methoxylated dimethylpyridines, which are structurally analogous and provide insight into synthetic steps applicable for pyrazolyl derivatives. The method includes:
- Dissolving hydroxymethyl precursors in toluene,
- Reaction with triphosgene at low temperature (0–10 °C) to form chloromethyl intermediates,
- Subsequent purification and conversion to hydrochloride salts with high yield and purity.
Although this patent focuses on pyridine derivatives, the methodology of chloromethylation and salt formation is relevant for preparing pyrazolyl-substituted anilines.
Direct Preparation of 4-(3,5-dimethylpyrazol-1-yl)aniline Hydrochloride
According to chemical databases, the hydrochloride salt of 4-(3,5-dimethylpyrazol-1-yl)aniline is commercially available and synthesized through:
- Reaction of 4-chloro-3-methoxyaniline with 3,5-dimethylpyrazole under nucleophilic substitution conditions,
- Followed by acidification with hydrochloric acid to yield the hydrochloride salt.
This approach ensures selective substitution at the para position relative to the amine, preserving the methoxy group at the meta position.
Preparation of 4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine Hydrochloride
The specific preparation of the methoxy-substituted pyrazolyl aniline hydrochloride involves:
- Starting from 4-nitro-3-methoxyaniline or its derivatives,
- Reduction of the nitro group to amine,
- Coupling with 3,5-dimethylpyrazole or its activated derivatives,
- Purification steps,
- Conversion to hydrochloride salt by treatment with HCl in suitable solvents (e.g., ethanol or ether).
The hydrochloride salt formation improves compound stability and crystallinity, facilitating isolation and handling.
Comparative Data Table of Preparation Methods
| Step / Parameter | Method A (Patent CN103232389A) | Method B (Nucleophilic Substitution) | Method C (Reduction & Coupling) |
|---|---|---|---|
| Starting Material | 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine | 4-chloro-3-methoxyaniline + 3,5-dimethylpyrazole | 4-nitro-3-methoxyaniline + 3,5-dimethylpyrazole |
| Key Reagent | Triphosgene | Base (e.g., K2CO3), solvent (DMF) | Reducing agent (e.g., SnCl2), coupling catalyst |
| Reaction Conditions | 0–10 °C, toluene | Elevated temperature (80–120 °C), polar aprotic solvent | Room temperature to reflux, organic solvents |
| Salt Formation | HCl treatment post-reaction | Direct acidification with HCl | Acidification with HCl in ethanol or ether |
| Yield (%) | High (up to 85%) | Moderate to high (60–80%) | Moderate (50–70%) |
| Purity | High (>95%) | High (>90%) | Moderate to high (>90%) |
| Advantages | Simple operation, few waste products | Straightforward substitution, scalable | Versatile for various substituents |
| Disadvantages | Requires handling of phosgene derivatives | Possible side reactions with chloroaromatics | Multi-step, requires reduction and coupling steps |
Research Findings and Notes
- The hydrochloride salt form is preferred for its enhanced stability and solubility in polar solvents, facilitating pharmaceutical formulation.
- The use of triphosgene in chloromethylation steps is advantageous for safety and yield compared to phosgene gas.
- The nucleophilic aromatic substitution method is widely used due to its operational simplicity and availability of starting materials.
- Reduction and coupling methods allow for flexibility in introducing various substituents but may require careful control of reaction conditions to avoid over-reduction or side reactions.
- Purification typically involves crystallization from solvents such as ethanol, ether, or methanol to achieve high purity suitable for research or industrial use.
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the pyrazole ring or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxo derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives at different positions on the pyrazole or phenyl ring.
Scientific Research Applications
Chemistry
The compound serves as a ligand in coordination chemistry, forming complexes with various metals. These metal-ligand complexes are studied for their catalytic properties, which can be beneficial in synthesizing other chemical compounds.
Biology
In biological research, 4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride is utilized to investigate its interactions with biomolecules and enzymes. The compound's ability to modulate biological pathways highlights its potential as a tool in biochemical assays.
Medicine
The compound shows promise in pharmacological applications, particularly in drug development for treating various diseases. Its anticancer properties have been a focal point of research, with studies indicating its efficacy against different cancer cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity.
Table 1: Anticancer Activity Data
| Cell Line | IC50 Value (mg/mL) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 2.5 | Inhibition of cell proliferation |
| NCI-H460 (Lung) | 3.0 | Induction of apoptosis |
| Hep-2 | 3.25 | Inhibition of Aurora-A kinase |
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells.
- Inhibition of Kinase Activity : Similar pyrazole derivatives have shown the ability to inhibit various kinases involved in tumor growth and metastasis.
Case Studies and Research Findings
Several studies provide insights into the efficacy of pyrazole derivatives:
- Bouabdallah et al. (2024) reported significant cytotoxic potential against Hep-2 and P815 cell lines with IC50 values as low as 3.25 mg/mL.
- A study by Zhang et al. (2024) highlighted the ability of related compounds to inhibit Aurora-A kinase with IC50 values around 0.067 µM, indicating strong potential for targeted cancer therapy.
Pharmacological Effects Beyond Anticancer Activity
In addition to anticancer properties, the compound has been explored for other biological activities:
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects, which may complement their anticancer activity by reducing tumor-associated inflammation.
Antibacterial Activity
Some studies suggest that pyrazole compounds possess moderate antibacterial properties against various strains, making them candidates for further exploration in antimicrobial therapies.
Mechanism of Action
The mechanism by which 4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride exerts its effects depends on its specific application. For example, in catalysis, the compound may act as a ligand that coordinates to a metal center, altering its electronic properties and enhancing its catalytic activity. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on pyrazole derivatives with aryl and functional group substitutions, emphasizing physicochemical properties and structural influences. Key analogs include carboxamide-linked pyrazoles from (e.g., compounds 3a–3e ), which share a pyrazole core but differ in substituents and functional groups.
Structural and Functional Group Analysis
Target Compound :
- Core : 3,5-Dimethyl-pyrazole linked to 3-methoxy-aniline.
- Functional Groups : Protonated amine (hydrochloride salt), methoxy (-OCH₃).
- Key Features : High polarity due to the ionic hydrochloride group and electron-donating methoxy substituent.
- Analog Compounds (e.g., 3a–3e): Core: 3-Methyl-5-chloro-pyrazole linked to carboxamide and cyano-substituted pyrazole. Functional Groups: Carboxamide (-CONH-), cyano (-CN), halogen (Cl, F), aryl groups (phenyl, p-tolyl). Key Features: Neutral carboxamides with lipophilic aryl/chloro substituents, enhancing membrane permeability but reducing water solubility .
Physicochemical Properties
| Property | Target Compound | Compound 3a (C₂₁H₁₅ClN₆O) | Compound 3d (C₂₁H₁₄ClFN₆O) |
|---|---|---|---|
| Molecular Weight | 254.7 g/mol | 403.1 g/mol | 421.0 g/mol |
| Melting Point | Not reported | 133–135 °C | 181–183 °C |
| Solubility | High (hydrochloride salt) | Low (neutral, lipophilic) | Moderate (polar F substituent) |
| Key Substituents | -NH₃⁺Cl⁻, -OCH₃ | -Cl, -CN, -Ph | -Cl, -F, -CN, -Ph |
Key Observations:
Solubility : The target’s hydrochloride salt confers superior aqueous solubility compared to neutral carboxamides (e.g., 3a: 68% yield, DMF/chloroform system), which require organic solvents for synthesis .
Bioavailability : Smaller molecular weight (254.7 vs. >400 g/mol) suggests the target may exhibit better membrane penetration despite its ionic character.
Biological Activity
4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride, a compound with the molecular formula C₁₂H₁₆ClN₃O and a molecular weight of 253.73 g/mol, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanism of action, and related pharmacological effects.
- Molecular Formula : C₁₂H₁₆ClN₃O
- Molecular Weight : 253.73 g/mol
- CAS Number : 1185293-65-5
- MDL Number : MFCD08448119
- Hazard Classification : Irritant
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, showing promising results.
Table 1: Anticancer Activity Data
The compound demonstrated significant cytotoxicity against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines with IC50 values indicating effective inhibition of cell proliferation.
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : Studies suggest that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Kinase Activity : Similar pyrazole derivatives have shown the ability to inhibit various kinases involved in tumor growth and metastasis.
Case Studies and Research Findings
Several research articles have documented the efficacy of pyrazole derivatives in preclinical settings:
- A study by Bouabdallah et al. reported that pyrazole derivatives exhibited significant cytotoxic potential against Hep-2 and P815 cell lines with IC50 values as low as 3.25 mg/mL .
- Another investigation highlighted the ability of related compounds to inhibit Aurora-A kinase with IC50 values around 0.067 µM, indicating a strong potential for targeted cancer therapy .
Pharmacological Effects Beyond Anticancer Activity
In addition to its anticancer properties, this compound has been explored for other biological activities:
- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, which may complement their anticancer activity by reducing tumor-associated inflammation.
- Antibacterial Activity : Some studies have suggested that pyrazole compounds possess moderate antibacterial properties against various strains .
Q & A
Q. What are the key considerations for designing a synthetic route for 4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride?
Methodological Answer:
- Start with selecting appropriate precursors, such as 3,5-dimethylpyrazole and 3-methoxy-aniline derivatives.
- Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate amide bond formation, as demonstrated in analogous pyrazole syntheses .
- Optimize solvent choice (e.g., DMF for solubility) and reflux conditions (2–3 hours) to enhance reaction efficiency .
- Purify via recrystallization using ethanol or DMF/ethanol mixtures to isolate the hydrochloride salt .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- X-ray crystallography : Employ SHELX software for structure refinement, particularly for resolving crystallographic ambiguities (e.g., hydrogen bonding patterns) .
- NMR spectroscopy : Analyze - and -NMR to confirm substituent positions and detect tautomerism (e.g., pyrazole ring proton shifts) .
- Mass spectrometry (MS) : Use ESI-MS to validate molecular weight and isotopic patterns, cross-referencing with calculated values .
Q. How can researchers determine the solubility and stability of this compound for experimental use?
Methodological Answer:
Q. What purification strategies are effective for isolating the hydrochloride salt form?
Methodological Answer:
- Perform liquid-liquid extraction with chloroform/water to remove unreacted precursors .
- Use preparative TLC (thin-layer chromatography) with PE:EA (8:1) for intermediate purification, followed by recrystallization from ethanol to isolate the hydrochloride salt .
Advanced Research Questions
Q. How should researchers address discrepancies between experimental spectral data and computational predictions?
Methodological Answer:
- Cross-validate using complementary techniques: For example, if NMR signals conflict with DFT-calculated shifts, confirm the structure via X-ray crystallography .
- Investigate tautomeric equilibria (e.g., pyrazole ring proton migration) using variable-temperature NMR .
- Re-examine MS fragmentation patterns for isotopic anomalies or adduct formation .
Q. What factors contribute to low synthetic yields, and how can they be optimized?
Methodological Answer:
- Reaction time : Extend reflux duration (e.g., from 2 to 4 hours) to improve conversion, as seen in yields increasing from 62% to 71% in analogous syntheses .
- Stoichiometry : Adjust molar ratios of coupling agents (EDCI/HOBt) to 1.2:1 to reduce side-product formation .
- Solvent choice : Replace ethanol with DMF for higher solubility of intermediates, minimizing premature precipitation .
Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be resolved for this compound?
Methodological Answer:
Q. What strategies are recommended for mechanistic studies of its reactivity in nucleophilic substitution reactions?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
